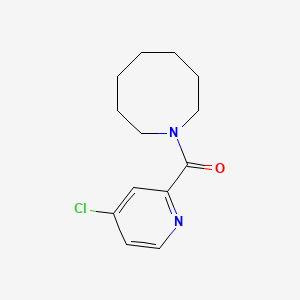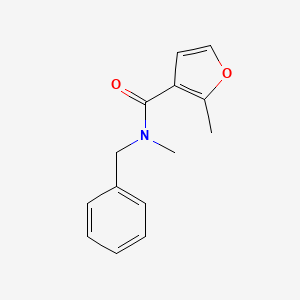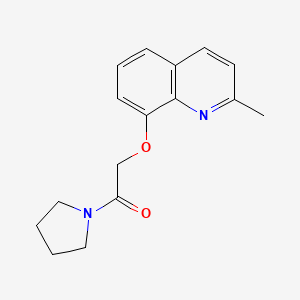![molecular formula C10H13FN2O B7500921 2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
2-[(3-Fluorophenyl)methyl-methylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluorophenyl)methyl-methylamino]acetamide, also known as FMAA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. FMAA is a derivative of the popular drug, tramadol, and has been found to exhibit analgesic and anti-inflammatory properties.
科学的研究の応用
2-[(3-Fluorophenyl)methyl-methylamino]acetamide has been found to exhibit potential applications in scientific research, particularly in the areas of pain management and inflammation. Studies have shown that this compound has analgesic properties similar to tramadol, but with a lower risk of dependence and addiction. This compound has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide is not fully understood, but it is believed to act on the central nervous system by binding to mu-opioid receptors. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. This compound also exhibits serotonergic and noradrenergic activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. Studies have also shown that this compound has a lower risk of dependence and addiction compared to tramadol, making it a potentially safer alternative for pain management.
実験室実験の利点と制限
One of the advantages of using 2-[(3-Fluorophenyl)methyl-methylamino]acetamide in lab experiments is its potential as a safer alternative to other analgesics. This compound has a lower risk of dependence and addiction, making it a potentially safer option for pain management. However, one limitation of using this compound in lab experiments is the lack of research on its long-term effects and potential side effects.
将来の方向性
There are several future directions for research on 2-[(3-Fluorophenyl)methyl-methylamino]acetamide, including its potential applications in the treatment of inflammatory diseases and its mechanism of action. Further research is also needed to determine the long-term effects and potential side effects of this compound. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound will provide valuable insights into its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the areas of pain management and inflammation. Its synthesis method is efficient and yields high-quality this compound for research purposes. This compound exhibits analgesic and anti-inflammatory properties, but its mechanism of action is not fully understood. Studies have shown that this compound has a lower risk of dependence and addiction compared to tramadol, making it a potentially safer alternative for pain management. However, further research is needed to determine its long-term effects and potential side effects.
合成法
The synthesis of 2-[(3-Fluorophenyl)methyl-methylamino]acetamide involves the reaction of 3-fluorobenzyl chloride with methylamine, followed by the addition of acetic anhydride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This method of synthesis has been found to be efficient and yields high-quality this compound for research purposes.
特性
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(7-10(12)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHHXZIUOLFNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)




![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)


![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)